1-methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3S/c1-14-3-4-17(21-20-14)22-9-5-15(6-10-22)13-19-18(24)16-7-11-23(12-8-16)27(2,25)26/h3-4,15-16H,5-13H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNAARKPXAEHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
Piperidine-4-carboxylic acid undergoes activation using ethyl chloroformate in anhydrous dichloromethane at -15°C, forming a mixed carbonate intermediate. Subsequent treatment with N-methylmorpholine facilitates the generation of a reactive acyloxyphosphonium species, enabling efficient amide bond formation.
Amide Coupling with 1-(Aminomethyl)Piperidine
The activated carboxylic acid reacts with 1-(aminomethyl)piperidine in dimethylacetamide (DMAc) at 45°C for 18 hours. Purification via reverse-phase HPLC (C18 column, 10-90% acetonitrile/water gradient) yields the carboxamide intermediate with 78% isolated yield. Critical parameters:
- Stoichiometric 1.2 equivalents of coupling agent (EDCI·HCl)
- Catalytic DMAP (0.1 equivalents)
- Strict exclusion of moisture to prevent hydrolysis
Methanesulfonyl Group Installation
Sulfonylation of the Piperidine Nitrogen
The secondary amine undergoes sulfonylation using methanesulfonamide (1.5 equivalents) and potassium carbonate (3 equivalents) in anhydrous DMF at 23°C. Reaction progression monitored by TLC (silica gel, 10% MeOH/CH2Cl2) shows complete conversion within 2 hours. Key advantages over alternative methods:
Purification and Characterization
Crude product purification via flash chromatography (SiO2, 15-20% ethyl acetate/hexane) yields 1-methanesulfonylpiperidine-4-carboxamide as a white crystalline solid (mp 105.5-106.5°C). Characterization data aligns with reported analogues:
- 1H NMR (500 MHz, CDCl3): δ 3.21 (s, 3H, SO2CH3), 2.97 (t, J=7.6 Hz, 2H), 2.63 (t, J=7.6 Hz, 2H)
- 13C NMR : 170.3 (C=O), 44.1 (SO2CH3)
- HRMS : [M+Na]+ calculated 285.1042, found 285.1038
Synthesis of 6-Methylpyridazin-3-yl-Piperidin-4-ylmethyl Component
Pyridazine Ring Construction
3-Amino-6-methylpyridazine forms through cyclocondensation of maleic hydrazide with acetylacetone in refluxing ethanol (78°C, 8 hours). Subsequent N-alkylation with 4-(bromomethyl)piperidine-1-carboxylate proceeds in DMF using K2CO3 (2 equivalents) at 60°C for 24 hours.
Deprotection and Functionalization
Boc deprotection with TFA/CH2Cl2 (1:1 v/v) yields the free amine, which undergoes reductive amination with formaldehyde (3 equivalents) and sodium cyanoborohydride in methanol at 0°C to 25°C. This step introduces the critical methyl group at the piperidine nitrogen with >95% diastereomeric excess.
Final Coupling and Product Isolation
Nucleophilic Alkylation
The methanesulfonyl-carboxamide intermediate reacts with the pyridazine-containing piperidine derivative (1.2 equivalents) in acetonitrile/water (3:1 v/v) using K2CO3 (3 equivalents) at 85°C for 20 hours. Key process parameters:
- Nitrogen atmosphere prevents oxidative degradation
- Phase separation at 50°C enhances purity
- Final recrystallization from ethanol/water (4:1) yields prismatic crystals
Analytical Data Comparison
Critical Analysis of Methodological Alternatives
Sulfonylation Route Optimization
Comparative evaluation of sulfonylation agents:
| Reagent | Temperature | Yield (%) | Byproducts |
|---|---|---|---|
| Methanesulfonyl chloride | 0°C | 58 | HCl gas evolution |
| Methanesulfonamide | 23°C | 82 | None detected |
| Trimethylsilyl triflate | -78°C | 41 | Siloxane residues |
The methanesulfonamide/K2CO3 system proves superior in yield and operational safety.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a lead compound for drug development.
Medicine: Investigating its therapeutic potential for treating various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs with Piperidine-Carboxamide Cores
Analogs with Pyridazine/Pyridine Substituents
Analogs with Varied Sulfonamide Groups
Key Research Findings and Implications
- Sulfonamide Role : Methanesulfonyl’s electron-withdrawing nature may enhance metabolic stability over styrenesulfonyl or unsubstituted sulfonamides .
- Pyridazine Advantage : Pyridazine’s dual nitrogen atoms likely offer superior hydrogen-bonding interactions compared to pyrimidine or pyridine in analogs like BK10140 or compounds .
Biological Activity
1-Methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide is C16H22N4O2S. It features a piperidine core substituted with a methanesulfonyl group and a pyridazine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O2S |
| Molecular Weight | 350.44 g/mol |
| IUPAC Name | 1-methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various cellular pathways. Research indicates that it may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia cells by upregulating pro-apoptotic genes such as p53 and Bax, while downregulating anti-apoptotic factors .
Pharmacological Effects
1-Methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide has been investigated for several pharmacological activities:
Antitumor Activity
Research indicates that the compound exhibits significant antitumor activity, particularly against hematological malignancies. It has shown effectiveness in reducing the viability of myeloma and leukemia cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The compound also displays anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is crucial for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Cytotoxicity in Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that the compound significantly inhibited cell growth and induced apoptosis in these cells .
- Molecular Docking Studies : Computational studies using molecular docking techniques have revealed that the compound interacts favorably with key proteins involved in tumor progression. These findings suggest potential pathways through which the compound exerts its antitumor effects .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a suitable candidate for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
